
5-Bromo-1-(3-(trifluoromethyl)phenyl)-1H-pyrazole-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-1-(3-(trifluoromethyl)phenyl)-1H-pyrazole-4-carboxylic acid is a chemical compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a bromine atom at the 5th position, a trifluoromethyl group attached to the phenyl ring, and a carboxylic acid group at the 4th position of the pyrazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-(3-(trifluoromethyl)phenyl)-1H-pyrazole-4-carboxylic acid typically involves multiple stepsThe reaction conditions often involve the use of brominating agents such as N-bromosuccinimide (NBS) and trifluoromethylating reagents under controlled temperatures and solvent conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs. Specific details on industrial methods are often proprietary and may vary between manufacturers.
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-1-(3-(trifluoromethyl)phenyl)-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.
Coupling Reactions: It can be involved in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include N-bromosuccinimide (NBS) for bromination, trifluoromethylating agents, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or acetonitrile, and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups replacing the bromine atom, while coupling reactions can produce larger, more complex molecules.
Aplicaciones Científicas De Investigación
5-Bromo-1-(3-(trifluoromethyl)phenyl)-1H-pyrazole-4-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in the study of reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a lead compound for drug development, particularly in targeting specific enzymes or receptors.
Mecanismo De Acción
The mechanism of action of 5-Bromo-1-(3-(trifluoromethyl)phenyl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. The bromine and trifluoromethyl groups can enhance the compound’s binding affinity to certain enzymes or receptors, leading to inhibition or activation of biological pathways. Detailed studies on its mechanism of action are ongoing and may involve techniques like molecular docking and biochemical assays .
Comparación Con Compuestos Similares
Similar Compounds
5-Bromoindole-2-carboxylic acid: Similar in structure but lacks the trifluoromethyl group.
3-Bromo-N-(3-fluorophenyl)benzenesulfonamide: Contains a bromine atom and a phenyl ring but differs in the functional groups attached.
Uniqueness
5-Bromo-1-(3-(trifluoromethyl)phenyl)-1H-pyrazole-4-carboxylic acid is unique due to the combination of the bromine atom, trifluoromethyl group, and carboxylic acid functionality.
Propiedades
Fórmula molecular |
C11H6BrF3N2O2 |
|---|---|
Peso molecular |
335.08 g/mol |
Nombre IUPAC |
5-bromo-1-[3-(trifluoromethyl)phenyl]pyrazole-4-carboxylic acid |
InChI |
InChI=1S/C11H6BrF3N2O2/c12-9-8(10(18)19)5-16-17(9)7-3-1-2-6(4-7)11(13,14)15/h1-5H,(H,18,19) |
Clave InChI |
XCFMBRRCNAXMDR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)N2C(=C(C=N2)C(=O)O)Br)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butyl 1-(cyclopropylmethyl)-7-(hydroxymethyl)-6,7-dihydro-1H-[1,2,3]triazolo[4,5-c]pyridine-5(4H)-carboxylate](/img/structure/B11788792.png)



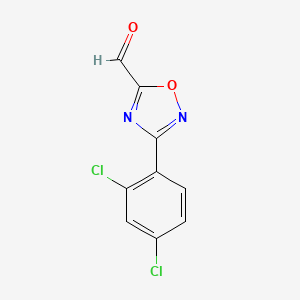
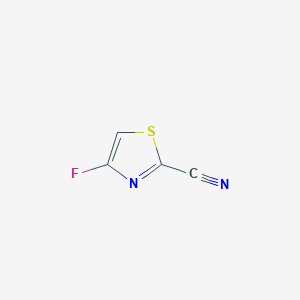
![1-((7-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)piperidine](/img/structure/B11788842.png)
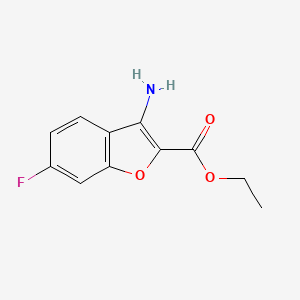
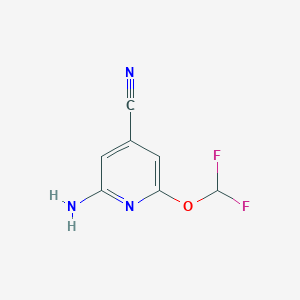


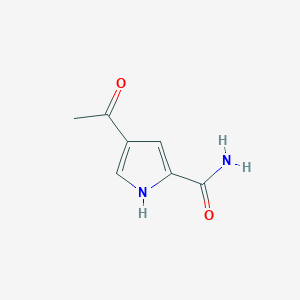
![3-(4-Methoxyphenyl)-5,6-dihydro-4H-pyrrolo[1,2-C][1,2,3]triazole](/img/structure/B11788891.png)

